2-Ethoxy-2-oxo-1-phenylethyl 2-hydroxyquinoline-4-carboxylate
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Overview
Description
2-Ethoxy-2-oxo-1-phenylethyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2-oxo-1-phenylethyl 2-hydroxy-4-quinolinecarboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with 2-ethoxy-2-oxo-1-phenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-oxo-1-phenylethyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Ethoxy-2-oxo-1-phenylethyl 2-hydroxy-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-ethoxy-2-oxo-1-phenylethyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 2-Hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone
- 4-Hydroxy-2-quinolones
Uniqueness
2-Ethoxy-2-oxo-1-phenylethyl 2-hydroxy-4-quinolinecarboxylate is unique due to its specific structural features, which confer distinct biological activities. Its ethoxy and phenylethyl groups contribute to its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C20H17NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2-ethoxy-2-oxo-1-phenylethyl) 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-2-25-20(24)18(13-8-4-3-5-9-13)26-19(23)15-12-17(22)21-16-11-7-6-10-14(15)16/h3-12,18H,2H2,1H3,(H,21,22) |
InChI Key |
ANJOWHWZEKMYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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